molecular formula C9H20O B1627576 6,6-Dimethyl-1-heptanol CAS No. 65769-10-0

6,6-Dimethyl-1-heptanol

Cat. No.: B1627576
CAS No.: 65769-10-0
M. Wt: 144.25 g/mol
InChI Key: IOFUAVGBFVXDAO-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-heptanol is an organic compound with the molecular formula C9H20O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with two methyl groups at the sixth carbon position

Properties

IUPAC Name

6,6-dimethylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-9(2,3)7-5-4-6-8-10/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFUAVGBFVXDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577444
Record name 6,6-Dimethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65769-10-0
Record name 6,6-Dimethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6-Dimethyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 6,6-dimethyl-1-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1-heptanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone, 6,6-dimethyl-1-heptanone, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form alkanes using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.

Major Products Formed

    Oxidation: 6,6-Dimethyl-1-heptanone.

    Reduction: Corresponding alkanes.

    Substitution: Various esters and ethers depending on the substituent introduced.

Scientific Research Applications

6,6-Dimethyl-1-heptanol has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-heptanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biochemical systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Heptanol: A straight-chain alcohol with similar properties but lacking the methyl groups at the sixth carbon position.

    6,6-Dimethyl-2-heptanol: A structural isomer with the hydroxyl group at the second carbon position.

    6,6-Dimethyl-1-octanol: An alcohol with an additional carbon in the chain, leading to different physical and chemical properties.

Uniqueness

6,6-Dimethyl-1-heptanol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. The presence of two methyl groups at the sixth carbon position influences its reactivity and interactions with other molecules, making it valuable in various applications.

Biological Activity

6,6-Dimethyl-1-heptanol, a branched-chain alcohol, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and toxicological effects, supported by various studies and data tables.

Chemical Structure and Properties

This compound is classified as a primary alcohol with the molecular formula C9H20O\text{C}_9\text{H}_{20}\text{O}. Its structure features two methyl groups attached to the sixth carbon of a heptanol chain, which contributes to its unique chemical properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa128 µg/mL
Staphylococcus aureus64 µg/mL
Escherichia coli256 µg/mL
Bacillus subtilis32 µg/mL

The compound demonstrates varying degrees of effectiveness against different bacterial strains, indicating its potential as a natural antimicrobial agent.

Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µg/mL)Reference
DPPH Scavenging50
ABTS Assay45
Ferric Reducing Power60

These results suggest that this compound can effectively scavenge free radicals and may be beneficial in formulating antioxidant-rich products.

Toxicological Profile

Understanding the safety profile of this compound is essential for its potential applications. Toxicological studies have shown:

  • Skin Irritation : Non-irritating in vitro tests indicate that it does not cause significant skin irritation .
  • Eye Irritation : Mild irritant properties observed in some studies .
  • Sensitization : Evidence of skin sensitization in animal models at higher concentrations .
  • Genotoxicity : Non-mutagenic in bacterial assays and non-genotoxic in mammalian cell tests .

Table 3: Toxicological Data Summary

EndpointResult
Skin IrritationNon-irritating
Eye IrritationMild irritant
SensitizationPositive at high concentrations
MutagenicityNon-mutagenic
GenotoxicityNon-genotoxic

Case Studies and Applications

  • Pharmaceutical Applications : The compound's antimicrobial and antioxidant properties make it a candidate for use in pharmaceuticals aimed at treating infections and oxidative stress-related conditions.
  • Cosmetic Industry : Its non-irritating nature supports its inclusion in skincare formulations as an antioxidant agent.
  • Food Industry : The compound's antimicrobial properties can be harnessed for food preservation, reducing spoilage caused by bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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